3,6-Dibromo-5-methyl-1H-indazole
Overview
Description
3,6-Dibromo-5-methyl-1H-indazole is a heterocyclic organic compound with the molecular formula C8H6Br2N2. This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system. The presence of bromine atoms at positions 3 and 6, along with a methyl group at position 5, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-5-methyl-1H-indazole typically involves the bromination of 5-methyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in a solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
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Bromination with Bromine
Reagents: Bromine (Br2), acetic acid (CH3COOH)
Conditions: Room temperature, stirring for several hours
:Reaction: 5-methyl-1H-indazole+2Br2→this compound+2HBr
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Bromination with N-Bromosuccinimide (NBS)
Reagents: NBS, chloroform (CHCl3)
Conditions: Reflux, stirring for several hours
:Reaction: 5-methyl-1H-indazole+2NBS→this compound+2succinimide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
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Nucleophilic Substitution
Reagents: Amine (R-NH2), base (e.g., NaOH)
Conditions: Solvent (e.g., ethanol), reflux
Products: 3,6-Diamino-5-methyl-1H-indazole
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Oxidation
Reagents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Conditions: Aqueous solution, heating
Products: 3,6-Dibromo-5-carboxy-1H-indazole
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Reduction
Reagents: Zinc (Zn), hydrochloric acid (HCl)
Conditions: Room temperature, stirring
Products: 5-Methyl-1H-indazole
Scientific Research Applications
3,6-Dibromo-5-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3,6-Dibromo-5-methyl-1H-indazole is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the indazole ring system can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,6-Dibromo-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:
5-Methyl-1H-indazole: Lacks the bromine atoms, resulting in different reactivity and biological activity.
3,5-Dibromo-1H-indazole:
6-Bromo-5-methyl-1H-indazole: Only one bromine atom, which affects its reactivity and interaction with biological targets.
The unique substitution pattern of this compound makes it particularly valuable for specific synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,6-dibromo-5-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBPPIHTEAQRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646740 | |
Record name | 3,6-Dibromo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-39-1 | |
Record name | 3,6-Dibromo-5-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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